![molecular formula C20H13N6NaO11S2 B10799868 Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B10799868.png)
Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate
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Overview
Description
Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate (commonly abbreviated as WST-8) is a water-soluble tetrazolium salt widely employed in biochemical assays to evaluate cellular metabolic activity and oxidative stress responses. Its molecular formula is C₂₀H₁₃N₆NaO₁₁S₂, with a molecular weight of 600.465 g/mol . Structurally, WST-8 features two nitro groups (at the 4-nitrophenyl and 2-methoxy-4-nitrophenyl positions) and two sulfonate groups on the benzene ring, which confer high aqueous solubility and stability. The compound is a key component of the Cell Counting Kit-8 (CCK-8), enabling non-destructive, high-throughput measurement of cell viability and proliferation . Upon reduction by cellular dehydrogenases in metabolically active cells, WST-8 is converted to a water-soluble formazan derivative with a maximum absorbance at 460 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step chemical reaction involving the nitration of phenol derivatives, followed by the formation of tetrazolium salts. The specific synthetic route involves:
Nitration of 2-methoxyphenol to produce 2-methoxy-4-nitrophenol.
Formation of tetrazolium salts by reacting the nitrophenol with hydrazine and sodium nitrite.
Introduction of sulfonic acid groups to the benzene ring to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis with stringent control of reaction conditions to ensure purity and yield. The process typically includes:
Use of high-purity starting materials.
Precise control of temperature and pH during the nitration and subsequent reactions.
Purification steps such as recrystallization to obtain the final product.
Types of Reactions:
Reduction: WST-8 can undergo reduction to form formazan, a colored product used in cell viability assays.
Oxidation: The nitro groups in the compound can be reduced to amino groups under certain conditions.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Reducing agents such as NADH or NADPH.
Oxidizing agents like hydrogen peroxide.
Nucleophiles such as amines for substitution reactions.
Major Products Formed:
Formazan (reduction product).
Amino derivatives (oxidation products).
Substituted sulfonic acid derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C20H15N6NaO11S2
- Molar Mass : 602.48 g/mol
- Appearance : Light yellow powder
- Storage Conditions : Should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability .
Structural Characteristics
WST-8 contains a tetrazolium ring, which is crucial for its function in cell assays. The presence of sulfonate groups enhances its solubility in aqueous solutions, making it suitable for biological applications.
Cell Proliferation Assays
One of the primary applications of sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate is in cell proliferation assays. It is utilized in the WST-8 assay, which measures the metabolic activity of viable cells. The assay works by converting WST-8 into a water-soluble formazan dye through the action of dehydrogenases in metabolically active cells. The intensity of the color produced is directly proportional to the number of viable cells .
Advantages of WST-8 Assays
- Non-destructive : Unlike other assays that may kill cells, WST-8 allows for further experimentation on the same cell cultures.
- Sensitivity : The assay is highly sensitive and can detect low levels of cell viability.
- Ease of Use : The protocol for performing WST-8 assays is straightforward and can be completed within a few hours.
Drug Screening
WST-8 has been employed in high-throughput screening for drug discovery. Its ability to provide rapid results on cell viability makes it an essential tool in evaluating the cytotoxicity of new compounds. Researchers can quickly assess how various substances affect cell health and proliferation, streamlining the drug development process .
Antimicrobial Susceptibility Testing
Research has shown that WST-8 can be used for antimicrobial susceptibility testing. It provides a reliable method to determine the effectiveness of antibiotics against specific pathogens by measuring changes in metabolic activity post-treatment . This application is particularly valuable in clinical microbiology labs where rapid results are critical.
Cancer Research
In cancer research, this compound is used to assess the effects of chemotherapeutic agents on tumor cells. By measuring cell viability before and after treatment with drugs, researchers can evaluate the efficacy of potential cancer therapies .
Case Study 1: Evaluation of Anticancer Agents
A study published in a peer-reviewed journal utilized WST-8 to assess the cytotoxic effects of novel anticancer compounds on human breast cancer cells. The results indicated a significant reduction in cell viability upon treatment with the tested agents compared to controls, demonstrating the utility of WST-8 in evaluating therapeutic efficacy .
Case Study 2: Antibiotic Efficacy Testing
Another investigation focused on using WST-8 for evaluating antibiotic susceptibility in clinical isolates of Staphylococcus aureus. The study concluded that WST-8 provided consistent and reliable data that correlated well with traditional methods, highlighting its potential as a rapid testing tool in clinical settings .
Mechanism of Action
The compound exerts its effects through the reduction of the tetrazolium ring, which results in the formation of a colored formazan product. This reduction is typically mediated by cellular enzymes such as dehydrogenases, which transfer electrons from NADH or NADPH to the tetrazolium salt. The resulting formazan product is insoluble and can be quantified by measuring its absorbance at specific wavelengths.
Molecular Targets and Pathways:
Dehydrogenases: Enzymes that catalyze the reduction of WST-8.
NADH/NADPH: Coenzymes that provide electrons for the reduction reaction.
Comparison with Similar Compounds
The following table summarizes the structural and functional distinctions between WST-8 and its analogs:
Structural and Functional Differences
WST-1 vs. WST-8 :
- Substituent Effects : WST-1 contains a 4-iodophenyl group , enhancing its specificity for superoxide radicals (O•⁻) in antioxidant assays . In contrast, WST-8’s methoxy group improves solubility and electron-withdrawing capacity, making it more suitable for NAD(P)H-dependent cellular dehydrogenase activity detection .
- Applications : WST-1 is preferred for O•⁻ scavenging assays (e.g., Maillard reaction studies), while WST-8 is optimized for cell viability tests (e.g., CCK-8) due to its higher sensitivity .
NBT vs. WST-8: Solubility: NBT forms an insoluble formazan, requiring solubilization steps that disrupt cells, whereas WST-8’s water-soluble product allows continuous monitoring of live cells .
Performance in Biochemical Assays
- SOD Activity : WST-8’s reduction by superoxide radicals (generated via xanthine oxidase) provides a linear response for SOD activity quantification, with a detection limit of 0.1–10 U/mL .
- Cytotoxicity : In PEG derivative studies, WST-8 demonstrated a linear correlation (R² > 0.98) between formazan absorbance and viable cell count, outperforming MTT in reproducibility .
- Oxidative Stress : WST-1’s specificity for O•⁻ (IC₅₀ = 2.5 µM) is 10-fold higher than cytochrome c, making it ideal for antioxidant efficiency (AE) calculations .
Biological Activity
Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate, commonly referred to as WST-8, is a water-soluble tetrazolium salt that has garnered attention for its applications in biological assays, particularly in cell viability and cytotoxicity testing. This compound is reduced by cellular dehydrogenases to produce a colored formazan dye, which serves as an indicator of metabolic activity and cell viability.
Chemical Structure and Properties
WST-8 is characterized by its complex structure that includes a tetrazolium core and aromatic sulfonate groups. Its molecular formula is C18H16N4O6S2 with a molecular weight of approximately 600.5 g/mol. The compound's solubility in water and its ability to form a formazan dye upon reduction make it particularly useful in biological assays.
The primary mechanism of action of WST-8 involves the following:
- Reduction by Dehydrogenases : WST-8 is reduced by NAD(P)H-dependent dehydrogenases present in viable cells. This reduction leads to the formation of an orange-colored formazan product.
- Quantitative Measurement : The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cell proliferation and cytotoxicity.
- Assay Conditions : Optimal conditions for the WST-8 assay include a neutral pH and the presence of electron mediators, which are crucial for efficient electron transfer during the reduction process.
Biological Applications
WST-8 has been extensively used in various biological studies:
1. Cell Viability Assays
- WST-8 is widely employed in cell viability assays due to its reliability and ease of use. It provides a quick assessment of cell health and metabolic activity.
- Studies have demonstrated that WST-8 can distinguish between viable and non-viable cells effectively, making it suitable for applications in drug testing and toxicity studies .
2. Antimicrobial Susceptibility Testing
- Research has shown that WST-8 can be used in antimicrobial susceptibility testing, providing results comparable to traditional methods. It has been utilized to determine the minimum inhibitory concentrations (MICs) of various antibiotics against different bacterial strains .
- The accuracy of WST-8 in these tests has been validated through studies showing high categorical agreement with reference methods .
3. Antiproliferative Activity
- In vitro evaluations have indicated that WST-8 can be used to assess the antiproliferative effects of compounds on cancer cell lines. The IC50 values obtained from these assays help determine the potency of potential anticancer agents .
Case Studies
Several studies have highlighted the effectiveness of WST-8 in various biological contexts:
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for characterizing the structural purity of Sodium 4-[...]disulfonate?
- Methodology : Use X-ray crystallography (e.g., SHELXL software ) to resolve the tetrazolium core and confirm substituent positions. Pair this with 1H- and 13C-NMR spectroscopy to verify sulfonate and nitro group integration. For solubility challenges, employ dimethyl sulfoxide (DMSO) as a solvent, as tetrazolium salts often require polar aprotic solvents for NMR analysis . Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular weight.
Q. How does this compound function as a redox indicator in cell viability assays?
- Methodology : The tetrazolium core is reduced by cellular dehydrogenases to formazan dyes, enabling colorimetric quantification of metabolic activity. Optimize concentration (typically 0.1–0.5 mM) and incubation time (2–4 hours) to avoid cytotoxicity. Validate with positive (live cells) and negative (heat-inactivated cells) controls. Note that dimethyl sulfoxide (DMSO) extraction may be required to dissolve formazan crystals, as highlighted in XTT/WST-8 studies .
Advanced Research Questions
Q. How can researchers address inconsistencies in absorbance readings when using this compound in metabolic activity assays?
- Troubleshooting :
- Species-specific variability : Candida species, for example, show differential tetrazolium reduction rates; calibrate using species-specific standard curves .
- Interfering compounds : Test for interactions with antioxidants or reducing agents (e.g., ascorbic acid) that may cause false positives.
- Signal saturation : Use lower cell densities or shorter incubation times to prevent signal plateauing .
Q. What strategies are effective for resolving crystallographic disorder in the tetrazolium core during structural refinement?
- Methodology :
- Apply twin refinement in SHELXL for twinned crystals, using the BASF parameter to model partial occupancy .
- Use restraints for nitro and methoxy groups to mitigate thermal motion artifacts.
- Validate with Hirshfeld surface analysis to assess intermolecular interactions and confirm packing stability .
Q. How does the electronic configuration of this compound influence its antioxidant scavenging activity?
- Mechanistic insight : The nitro groups act as electron-withdrawing moieties, stabilizing the tetrazolium radical intermediate during reactive oxygen species (ROS) scavenging. Compare antiradical efficiency (AE) with standards like Trolox using the EC50 metric. Employ pulse radiolysis to quantify hydroxyl radical quenching rates .
Q. Methodological Design Considerations
Q. What computational approaches are suitable for predicting the compound’s solubility and stability in aqueous buffers?
- Approach :
- Perform density functional theory (DFT) calculations to estimate solvation energy and pKa values for sulfonate groups.
- Use molecular dynamics (MD) simulations to model aggregation behavior in physiological pH (7.4).
- Validate predictions experimentally via dynamic light scattering (DLS) and pH-dependent UV-Vis spectroscopy .
Q. How can researchers differentiate between steric and electronic effects in the compound’s reactivity with biological thiols?
- Experimental design :
- Synthesize analogs with substituent modifications (e.g., replacing methoxy with ethoxy) to isolate electronic effects.
- Use stopped-flow kinetics to measure reaction rates with glutathione (GSH).
- Compare results with computational docking studies to map steric hindrance at the tetrazolium active site .
Q. Data Interpretation and Validation
Q. What analytical criteria should be applied to validate the compound’s role in scavenging nitrogen-centered radicals?
- Validation framework :
Properties
Molecular Formula |
C20H13N6NaO11S2 |
---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 |
InChI Key |
VSIVTUIKYVGDCX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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